N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

Lipophilicity Drug Design nAChR

N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352499-55-8) is a synthetic, small-molecule pyrrolidinylpyridine derivative with the molecular formula C15H25N3 and a molecular weight of 247.38 g/mol. It belongs to a class of compounds structurally related to nicotine, featuring a pyridine ring linked to a pyrrolidine ring, and is characterized by an N-propyl substituent on the pyridin-2-amine moiety and a 1-propyl group on the pyrrolidine nitrogen.

Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
Cat. No. B11809869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Molecular FormulaC15H25N3
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCCNC1=NC=C(C=C1)C2CCCN2CCC
InChIInChI=1S/C15H25N3/c1-3-9-16-15-8-7-13(12-17-15)14-6-5-11-18(14)10-4-2/h7-8,12,14H,3-6,9-11H2,1-2H3,(H,16,17)
InChIKeyGVWHBSPJSJUEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine: A Specialized Pyrrolidinylpyridine Research Intermediate


N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352499-55-8) is a synthetic, small-molecule pyrrolidinylpyridine derivative with the molecular formula C15H25N3 and a molecular weight of 247.38 g/mol . It belongs to a class of compounds structurally related to nicotine, featuring a pyridine ring linked to a pyrrolidine ring, and is characterized by an N-propyl substituent on the pyridin-2-amine moiety and a 1-propyl group on the pyrrolidine nitrogen . It is primarily utilized as a research chemical and a building block in organic synthesis, notably for exploring nicotinic acetylcholine receptor (nAChR) ligands [1].

Why N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine Cannot Be Replaced by Generic Analogs


The dual N-propyl and 1-propyl substitution pattern on the pyrrolidinylpyridine scaffold is not arbitrary; literature on related nAChR ligands demonstrates that the size and lipophilicity of N-alkyl substituents directly modulate receptor affinity and antagonistic potency [1]. For instance, increasing the alkyl chain length on the pyridine amine of certain 2-aminotetralin derivatives significantly enhanced their antagonistic activity at nicotinic receptors [2]. Therefore, generic substitution with smaller alkyl analogs (e.g., methyl or ethyl) or positional isomers is predicted to alter both the physicochemical profile and the biological interaction, undermining the reproducibility of structure-activity relationship (SAR) studies reliant on this specific compound.

Quantifiable Differentiation of N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine Against Key Comparators


Predicted Lipophilicity (LogP) Shift Versus 6-Amino-DL-nicotine

The N-propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine exhibits a significant increase in predicted lipophilicity compared to the unsubstituted 6-amino-DL-nicotine (5-(1-methylpyrrolidin-2-yl)pyridin-2-amine). This shift is critical for CNS drug design, affecting blood-brain barrier permeability and non-specific binding. Quantitative SAR models on 6-substituted nicotine analogs confirm that receptor affinity is modulated by a combination of lipophilic and steric effects at the 6-position [1].

Lipophilicity Drug Design nAChR

Inferred Antagonistic Potency Enhancement from Bis-N-propyl Substitution

Structure-activity relationship studies on nicotinic acetylcholine receptor antagonists have demonstrated that 'doubling the n-propyl residue on the 2-amino moiety causes an increase in the antagonistic potency on nicotinic type acetylcholine receptors' [1]. While a direct Ki value for N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is not publicly available, this class-level SAR principle supports the hypothesis that its dual N-propyl substitution would confer greater antagonistic potency compared to mono-alkylated or N-methyl analogs. For baseline context, the N-methyl analog 6-amino-DL-nicotine has shown affinity for nAChRs, with related analogs exhibiting Ki values ranging from 0.45 to >10,000 nM depending on the 6-position substituent [2].

nAChR Antagonist SAR Nicotinic Receptor

Molecular Weight and Steric Bulk Differentiation for Building Block Selection

The target compound (MW 247.38 g/mol) offers a specific steric and electronic profile that is distinct from its N-methyl counterpart (MW 177.25 g/mol) [1]. QSAR studies on 6-substituted nicotine analogs explicitly state that 'affinity is further modulated by the steric size of this substituent in that increased size results in decreased affinity' [2]. The larger propyl substituents in the target compound introduce greater steric bulk, which enables medicinal chemists to probe steric tolerance within a targeted binding site, an exploration not feasible with the smaller N-methyl analog.

Medicinal Chemistry Building Block Steric Effects

Strategic Application Scenarios for N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine in nAChR-Focused Research


Probing Steric and Lipophilic Constraints in the nAChR Orthosteric Site

Medicinal chemistry teams can use this compound to synthesize a novel series of nicotine analogs. Its increased steric bulk and lipophilicity, compared to 6-amino-DL-nicotine, allow researchers to map the steric tolerance and lipophilic boundaries of the nAChR binding pocket through systematic SAR studies, as outlined in established QSAR models [1].

Development of High-Potency nAChR Antagonists for Neurological Research

Based on class-level SAR evidence that N-propyl substitution enhances antagonistic potency at nicotinic receptors [2], this compound can serve as a critical lead intermediate for synthesizing and evaluating a new generation of potent nAChR antagonists, which are valuable tools for studying neurological disorders such as Alzheimer's disease and nicotine addiction.

Calibration Standard for Analytical Method Development in CNS Drug Discovery

Given its significantly higher predicted lipophilicity (LogP ~3.38) compared to standard amino-nicotine analogs, this compound is well-suited for use as a reference standard in the development and calibration of chromatographic methods (e.g., HPLC, LC-MS) designed to separate and quantify lipophilic CNS drug candidates.

Quote Request

Request a Quote for N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.